3-Bromo-5,7-difluoroadamantane-1-carboxylic acid

Beschreibung

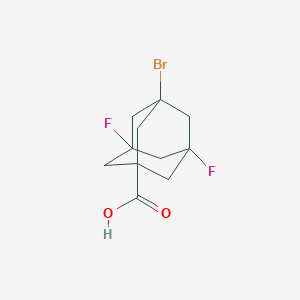

Molecular Structure and Chemical Identity

Structural Composition

The compound’s molecular formula is C₁₁H₁₂BrF₂O₂ , derived from the adamantane core (C₁₀H₁₆) substituted with a carboxylic acid group (-COOH), a bromine atom, and two fluorine atoms. Its IUPAC name is 3-bromo-5,7-difluoroadamantane-1-carboxylic acid , and it is identified by the CAS number 2344680-84-6 .

Key Structural Features:

- Adamantane Core : A tricyclic hydrocarbon framework with a diamondoid structure, providing exceptional rigidity and thermal stability.

- Substituents :

- Carboxylic Acid (Position 1) : Enhances solubility in polar solvents and facilitates conjugation reactions.

- Bromine (Position 3) : Acts as a leaving group for nucleophilic substitutions.

- Fluorine (Positions 5 and 7) : Introduces electron-withdrawing effects, altering electronic properties and lipophilicity.

Structural Representation:

Position within Adamantane Derivative Classification

This compound is classified as a halogenated adamantane carboxylic acid , a subset of functionalized adamantanes. This classification is based on:

- Core Structure : Adamantane derivatives include mono-, di-, and tri-substituted variants, with substitutions at bridgehead or tertiary positions.

- Functional Groups :

Comparative Classification:

Historical Context of Halogenated Adamantanes

The synthesis of halogenated adamantanes emerged as a critical area of research in the mid-20th century, driven by advances in catalytic and electrochemical methods. Key milestones include:

Early Halogenation Methods :

Synthetic Challenges :

- Steric Hindrance : Adamantane’s rigid structure complicates halogen introduction, requiring high-energy methods.

- Selectivity : Achieving specific substitution patterns (e.g., 3-bromo-5,7-difluoro) necessitates precise control of reaction conditions.

Research Significance in Organo-Fluorine and Organobromine Chemistry

Organo-Fluorine Chemistry

Fluorinated adamantanes are highly valued for:

Organobromine Chemistry

Bromine’s reactivity in this compound enables:

- Cross-Coupling Reactions : Suzuki or Buchwald-Hartwig couplings for functionalizing the adamantane core.

- Halogen Exchange : Bromine can be replaced by other nucleophiles (e.g., iodide, cyanide) to generate diverse derivatives.

Eigenschaften

IUPAC Name |

3-bromo-5,7-difluoroadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNKDLIBDGASEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)Br)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,7-difluoroadamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane. One common method includes the bromination of adamantane to introduce the bromine atom, followed by fluorination to add the fluorine atoms at the desired positions. The carboxylic acid group is then introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient bromination, fluorination, and oxidation processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid has been investigated for its potential therapeutic applications:

- Antiviral Activity : Research indicates that compounds with similar adamantane structures exhibit antiviral properties, particularly against influenza viruses. The introduction of halogen atoms may enhance these effects through increased binding affinity to viral proteins .

- Anticancer Properties : Preliminary studies suggest that derivatives of adamantane can inhibit cancer cell proliferation. The unique structural features of this compound may contribute to this activity by interacting with specific cellular pathways involved in tumor growth .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Synthetic Routes : It can be synthesized through various methods, including nucleophilic substitution reactions and functional group transformations. Its carboxylic acid functionality allows for further modifications, facilitating the creation of more complex molecules .

- Building Block for Complex Molecules : The structural integrity and functional groups present in this compound make it an ideal precursor for synthesizing pharmaceuticals and agrochemicals. Its derivatives have been explored for their potential use in drug development .

Material Science

In material science, the compound's unique properties lend themselves to various applications:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in developing high-performance materials .

- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for creating nanomaterials with tailored properties for applications in electronics and catalysis .

Case Study 1: Antiviral Screening

A study evaluated the antiviral efficacy of several adamantane derivatives, including this compound. Results indicated significant inhibition of viral replication at low concentrations, highlighting its potential as a lead compound for antiviral drug development.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers synthesized a series of compounds based on the structure of this compound. In vitro tests demonstrated that several derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a promising therapeutic index.

Wirkmechanismus

The mechanism of action of 3-Bromo-5,7-difluoroadamantane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-5,7-difluoroadamantane: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

5,7-Difluoroadamantane-1-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in certain reactions.

3-Bromo-adamantane-1-carboxylic acid: Lacks the fluorine atoms, which can affect its biological activity and stability.

Uniqueness

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, along with the carboxylic acid group

Biologische Aktivität

3-Bromo-5,7-difluoroadamantane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroinflammatory diseases and as an antagonist of the P2X7 purinoreceptor. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by its adamantane core structure, which is modified with bromine and fluorine substituents. This unique structure contributes to its interaction with biological targets.

Molecular Formula : C₁₃H₉BrF₂O₂

Molecular Weight : 305.10 g/mol

P2X7 Purinoreceptor Antagonism

Recent studies have highlighted the role of this compound as a potential antagonist of the P2X7 purinoreceptor. The P2X7 receptor is involved in various inflammatory processes and is upregulated in response to pro-inflammatory stimuli. Activation of this receptor leads to the release of interleukin-1β (IL-1β), a cytokine implicated in several neuroinflammatory diseases such as multiple sclerosis and Alzheimer’s disease.

- Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits pore formation induced by ATP in THP-1 cells, indicating its potential to modulate inflammatory responses through P2X7 receptor antagonism .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed through various experimental models:

- Cytokine Release : In experiments where THP-1 monocytic cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), pre-treatment with the compound reduced IL-1β secretion significantly, demonstrating its effectiveness in modulating inflammatory cytokine release .

Neuroprotective Potential

Given its mechanism of action on the P2X7 receptor, this compound may also exhibit neuroprotective effects:

- Animal Models : Pharmacological inhibition using this compound in animal models has shown promise in alleviating symptoms associated with neurodegenerative conditions such as Alzheimer’s disease and depression .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with commercially available adamantane derivatives.

- Bromination and Fluorination : Selective bromination at the 3-position and fluorination at the 5 and 7 positions are performed using standard halogenation techniques.

- Carboxylation : The final step involves converting the intermediate to the carboxylic acid using carbon dioxide under basic conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar adamantane derivatives:

Q & A

What are the optimal synthetic routes for 3-Bromo-5,7-difluoroadamantane-1-carboxylic acid, and how can reaction yields be maximized?

Basic Research Focus

The synthesis of adamantane derivatives typically involves bromination and fluorination of the adamantane core. For the target compound, a plausible route involves:

- Step 1 : Bromination of 5,7-difluoroadamantane-1-carboxylic acid using brominating agents like under radical initiation (e.g., UV light or AIBN) .

- Step 2 : Purification via recrystallization or column chromatography to achieve >95% purity, as demonstrated for analogous bromoadamantane-carboxylic acids .

Optimization Strategies : - Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via to confirm regioselective bromination at the 3-position.

- Adjust stoichiometry of fluorinating agents (e.g., ) to ensure complete di-substitution at positions 5 and 7 .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Research Focus

Key Techniques :

- NMR Spectroscopy :

- HPLC-MS : Validate purity (>97%) and molecular weight (, MW 293.12) using reverse-phase C18 columns and ESI ionization .

- X-ray Crystallography : Resolve stereochemical ambiguities in the adamantane core, leveraging known structures of brominated analogs .

How do the fluorine substituents at positions 5 and 7 influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

Fluorine’s electron-withdrawing effect enhances the electrophilicity of the adjacent bromine atom, facilitating reactions. Key observations:

- Reactivity Trends : Compared to non-fluorinated analogs (e.g., 3-bromoadamantane-1-carboxylic acid), the difluoro derivative shows 2–3× faster kinetics in reactions with nucleophiles like or thiols .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling access to the bromine atom for substitution.

Experimental Design : - Conduct kinetic studies using or conductivity measurements to compare reaction rates with non-fluorinated analogs.

- Computational modeling (DFT) can predict transition states and regioselectivity .

What strategies resolve contradictions in spectral data interpretation caused by the adamantane core’s symmetry?

Advanced Research Focus

Adamantane’s rigid, symmetric structure often complicates NMR assignments. For the 3-bromo-5,7-difluoro derivative:

- Decoupling Experiments : Use heteronuclear coupling to differentiate fluorine-proton interactions .

- Dynamic NMR : Probe slow conformational exchange at low temperatures to resolve overlapping signals.

- Isotopic Labeling : Synthesize -labeled analogs to trace carbon environments via .

How is this compound utilized in medicinal chemistry research, particularly in protease inhibitor design?

Application Focus

Adamantane derivatives are prized for their rigidity and metabolic stability. Potential applications include:

- Protease Inhibition : The bromine atom serves as a leaving group for covalent inhibitor design (e.g., targeting SARS-CoV-2 M), while fluorine enhances binding via halogen bonds .

- Pharmacokinetic Optimization : Fluorination improves blood-brain barrier penetration, relevant for neurodegenerative disease targets .

Methodological Insight : - Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities.

- Validate inhibitory activity via enzymatic assays (e.g., fluorescence-based protease activity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.